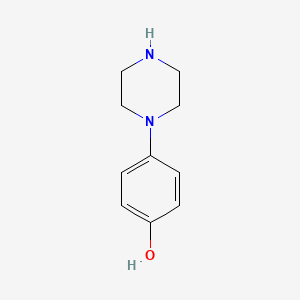
1-(4-Hydroxyphenyl)piperazine
Cat. No. B1294502
Key on ui cas rn:
56621-48-8
M. Wt: 178.23 g/mol
InChI Key: GPEOAEVZTOQXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06355801B1
Procedure details


Under nitrogen, 420 g (2.36 mol) N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) 1-chloro-4-nitrobenzene and 457.5 g (3.54 mol) N,N-Diisopropylethylamine (Hünig's Base) are suspended in 1260 ml N-Methylpyrrolidone and heated to 120°-125° C. The clear solution is stirred at 120°-125° C. and the reaction is followed by HPLC. After complete reaction (5-7 hours) the solution is cooled to 75°-80° C. and 6.3 liters of isopropanol are added over a period of about 30 minutes to the reaction mixture while keeping the temperature at 75°-80° C. (slight heating is necessary). Towards the end of the addition the product starts to precipitate (yellow crystals). The suspension is cooled to 20°-25° C. and stirred overnight at this temperature. Afterwards the suspension is cooled to −10° to −5° C. and stirred for 30 minutes. The product is filtered off, washed with 1.7 liters isopropanol, followed by 5×840 ml warm (35°-40° C.) water. The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight.





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1.C(N(CC)C(C)C)(C)C.C(O)(C)C>CN1CCCC1=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=3)[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
420 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)N1CCNCC1
|
Step Two
|
Name
|
|
|
Quantity
|
520.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
457.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
6.3 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
1260 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The clear solution is stirred at 120°-125° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 120°-125° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After complete reaction (5-7 hours) the solution
|
|
Duration
|
6 (± 1) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 75°-80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 75°-80° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(slight heating is necessary)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Towards the end of the addition the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate (yellow crystals)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is cooled to 20°-25° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at this temperature
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Afterwards the suspension is cooled to −10° to −5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1.7 liters isopropanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warm (35°-40° C.) water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
